molecular formula C12H17N B13689850 1-(3,5-Dimethylbenzyl)azetidine

1-(3,5-Dimethylbenzyl)azetidine

Cat. No.: B13689850
M. Wt: 175.27 g/mol
InChI Key: NXVXAQSNLGBSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring attached to a 3,5-dimethylbenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylbenzyl)azetidine can be synthesized through several methods. . This reaction is typically carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring.

Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylbenzyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

1-(3,5-Dimethylbenzyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylbenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing the compound to interact with various biological and chemical targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dimethylbenzyl)azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(3,5-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3

InChI Key

NXVXAQSNLGBSOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CN2CCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.